molecular formula C9H5F6NO4 B6117158 3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alanine

3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alanine

Cat. No. B6117158
M. Wt: 305.13 g/mol
InChI Key: ZWEBUYASAZDNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-2-(2-furyl)-N-(trifluoroacetyl)alanine, commonly known as TFA-2-F-ala-OH, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

TFA-2-F-ala-OH exerts its inhibitory activity through binding to the active site of enzymes. The trifluoroacetyl group in TFA-2-F-ala-OH acts as a hydrogen bond acceptor, while the furyl group acts as a hydrogen bond donor. This interaction leads to the formation of a stable complex between TFA-2-F-ala-OH and the enzyme, inhibiting its activity.
Biochemical and Physiological Effects:
TFA-2-F-ala-OH has been shown to exhibit selective inhibitory activity against various enzymes. It has been studied for its potential use in the treatment of cancer, inflammation, and viral infections. TFA-2-F-ala-OH has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, TFA-2-F-ala-OH has been shown to have low toxicity and high stability, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

TFA-2-F-ala-OH has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has also been shown to exhibit selective inhibitory activity against enzymes, making it a useful tool for studying enzyme mechanisms. However, TFA-2-F-ala-OH has some limitations, including its relatively high cost and limited solubility in water.

Future Directions

There are several future directions for the study of TFA-2-F-ala-OH. One potential direction is the design and synthesis of novel inhibitors based on the TFA-2-F-ala-OH scaffold. Another direction is the study of TFA-2-F-ala-OH in combination with other compounds for the treatment of various diseases. Additionally, the mechanism of action of TFA-2-F-ala-OH can be further studied to gain a better understanding of its inhibitory activity and potential therapeutic applications.
Conclusion:
In conclusion, TFA-2-F-ala-OH is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. This compound has been extensively studied for its potential use in drug design and development, and it has been shown to exhibit selective inhibitory activity against various enzymes. TFA-2-F-ala-OH has several advantages for lab experiments, including its stability and selective inhibitory activity. There are several future directions for the study of TFA-2-F-ala-OH, including the design of novel inhibitors and the study of its potential therapeutic applications.

Synthesis Methods

TFA-2-F-ala-OH can be synthesized through a multi-step process. The first step involves the synthesis of 2-furylalanine, which can be achieved through the reaction of 2-furylacrylic acid with L-alanine. The resulting product is then protected with a trifluoroacetyl group to obtain TFA-2-F-ala-OH. This synthesis method has been optimized to produce high yields of TFA-2-F-ala-OH with high purity.

Scientific Research Applications

TFA-2-F-ala-OH has been extensively studied for its potential use in drug design and development. This compound has been shown to exhibit inhibitory activity against various enzymes, including proteases and kinases. It has also been studied for its potential use in the treatment of cancer, inflammation, and viral infections. TFA-2-F-ala-OH has been used as a scaffold for the design of novel inhibitors and as a tool for studying enzyme mechanisms.

properties

IUPAC Name

3,3,3-trifluoro-2-(furan-2-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO4/c10-8(11,12)5(17)16-7(6(18)19,9(13,14)15)4-2-1-3-20-4/h1-3H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEBUYASAZDNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(=O)O)(C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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